methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C15H15NO4S. This compound is known for its unique structure, which includes a benzothiophene core, an ethoxybenzamido group, and a carboxylate ester. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate typically involves the reaction of 3-amino-1-benzothiophene-2-carboxylic acid with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene core or the ethoxybenzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiophenes.
Scientific Research Applications
Methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, modulating their activity. The ethoxybenzamido group may enhance binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-ethoxybenzamido)benzoate
- Methyl 3-(4-ethoxybenzamido)-4,5-dihydrothiophene-2-carboxylate
Uniqueness
Methyl 3-(4-ethoxybenzamido)-1-benzothiophene-2-carboxylate is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds, making it valuable for specific research applications .
Properties
IUPAC Name |
methyl 3-[(4-ethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-3-24-13-10-8-12(9-11-13)18(21)20-16-14-6-4-5-7-15(14)25-17(16)19(22)23-2/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHVAIOADGOUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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